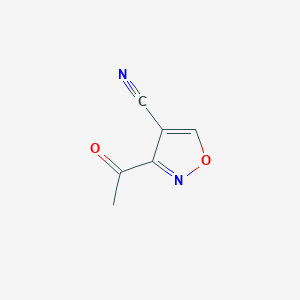

3-Acetyl-1,2-oxazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

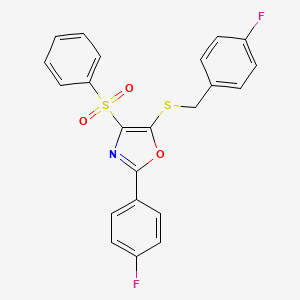

3-Acetyl-1,2-oxazole-4-carbonitrile is a derivative of oxazole, a heterocyclic compound that is widely present in natural products, synthesized drugs, and advanced materials . A significant proportion of drugs used in clinical treatment contain a cyano group . The introduction of a cyano group to an oxazole ring is an appealing idea .

Synthesis Analysis

A protocol for the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone was first described with potassium ferricyanide as a cheap and low toxicity cyanide reagent . Multiple bond formation was implemented via an oxygen-mediated radical mechanism . Potassium ferricyanide played a dual role as a “CN” source and also as a coupling partner for the cyclization of oxazole .Molecular Structure Analysis

The synthesized compounds were characterized by IR, 1 H NMR, 13 C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry .Chemical Reactions Analysis

The synthesis of oxazole-4-carbonitrile involves a copper (II)-mediated formation from acetophenone and coordinated cyanide anion via a radical coupling . The reaction was implemented via an oxygen-mediated radical mechanism .Applications De Recherche Scientifique

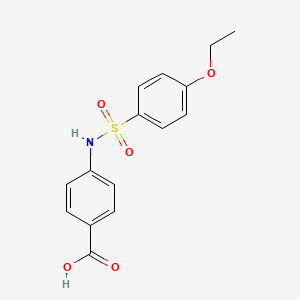

- Synthesis and Characterization : Researchers have synthesized and characterized 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, including 3-Acetyl-1,2-oxazole-4-carbonitrile, using techniques like IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry .

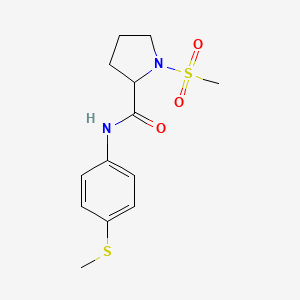

- In Vitro Evaluation : These compounds were evaluated for anticancer activity against 60 cancer cell lines by the National Cancer Institute. They displayed growth inhibitory (GI50) and cytostatic activities (TGI) at submicromolar (0.2–0.6 μM) and micromolar concentrations (1–3 μM), respectively. Cytotoxic activity (LC50) was also observed, particularly against leukemia cell lines. Compounds 4e and 4f showed promising antiproliferative and cytostatic selectivity .

- Reference Standard : 3-Acetyl-1,2-oxazole-4-carbonitrile is used as a high-quality reference standard for accurate results in pharmaceutical testing .

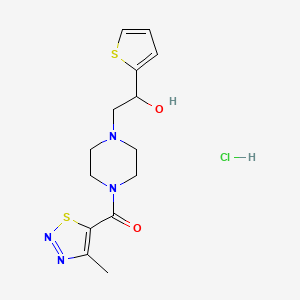

- Researchers have developed an ecofriendly method for synthesizing a library of functionalized [1,3]-oxazoles using Fe3O4 nanocomposite (MNC-2) as a magnetically recoverable catalyst. While not specific to 3-Acetyl-1,2-oxazole-4-carbonitrile, this research highlights the broader applications of oxazole derivatives .

- Oxazole derivatives, including 3-Acetyl-1,2-oxazole-4-carbonitrile, have been explored for their antipathogenic properties. These compounds may exhibit activity against various pathogens .

- Some 1,3-oxazoles can interact with the colchicine site of β-tubulin, leading to microtubule polymerization inhibition and cell proliferation arrest. While this mechanism is not specific to 3-Acetyl-1,2-oxazole-4-carbonitrile, it underscores its potential as an antitumor agent .

Anticancer Activity

Pharmaceutical Testing

Ecofriendly Synthesis of Oxazoles

Antipathogenic Properties

Colchicine Site Interaction

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 3-Acetyl-1,2-oxazole-4-carbonitrile are cancer cells, particularly leukemia cell lines . The compound exhibits high selectivity towards these cells, making it a potential candidate for anticancer drug development .

Mode of Action

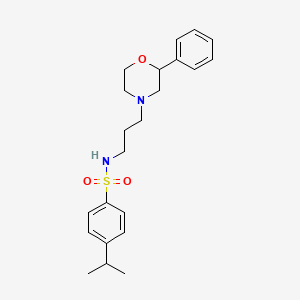

3-Acetyl-1,2-oxazole-4-carbonitrile interacts with its targets by inhibiting cell proliferation . This is achieved through its interaction with the colchicine site of β-tubulin, which results in the stopping of microtubule polymerization . This disruption of the cell’s structural integrity leads to the inhibition of cell division and growth .

Biochemical Pathways

The compound affects the biochemical pathway involving β-tubulin, a protein essential for the formation of the microtubule network within the cell . By interacting with the colchicine site of β-tubulin, 3-Acetyl-1,2-oxazole-4-carbonitrile prevents the polymerization of tubulin into microtubules . This disruption affects the cell’s ability to maintain its shape and carry out cell division .

Pharmacokinetics

The compound’s effectiveness at submicromolar and micromolar concentrations suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cell growth, specifically in leukemia cell lines . The compound exhibits both growth inhibitory (GI50) and cytostatic activities (TGI) against the most sensitive cell lines at submicromolar (0.2–0.6 μM) and micromolar concentrations (1–3 μM), respectively . It also shows cytotoxic activity (LC 50) against the most sensitive cell lines .

Propriétés

IUPAC Name |

3-acetyl-1,2-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c1-4(9)6-5(2-7)3-10-8-6/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIDJCWCSCIPSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylisoxazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2412610.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2412623.png)

![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)